molecular formula C4H2ClNOS B8802734 1,3-Thiazole-5-carbonyl chloride CAS No. 41125-73-9

1,3-Thiazole-5-carbonyl chloride

Cat. No.: B8802734
CAS No.: 41125-73-9
M. Wt: 147.58 g/mol
InChI Key: PMENQTGYYHDXQE-UHFFFAOYSA-N
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Description

1,3-Thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The carbonyl chloride group attached to the thiazole ring makes this compound particularly reactive and useful in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The thiazole ring can interact with biological targets such as enzymes and receptors, modulating their activity. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Thiazole-5-carbonyl chloride is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective modifications and synthesis of diverse derivatives. Its versatility in forming various products makes it valuable in multiple fields of research and industry .

Properties

CAS No.

41125-73-9

Molecular Formula

C4H2ClNOS

Molecular Weight

147.58 g/mol

IUPAC Name

1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H

InChI Key

PMENQTGYYHDXQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)Cl

Origin of Product

United States

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